molecular formula C20H26O10 B162228 yadanziolide A CAS No. 95258-14-3

yadanziolide A

Cat. No. B162228
CAS RN: 95258-14-3
M. Wt: 426.4 g/mol
InChI Key: QXKKRGMRXXMDDP-JVDXBALSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Yadanziolide A is C20H26O10 . Its molecular weight is 426.41 g/mol . The IUPAC name is (1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione .


Physical And Chemical Properties Analysis

Yadanziolide A appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Antileukemic Activity : Yadanziolide A, extracted from Brucea javanica, has demonstrated antileukemic activity. This finding is significant in the context of developing novel therapeutic strategies for leukemia treatment (Yoshimura et al., 1985).

  • Cytotoxic Activities Against Cancer Cell Lines : Research has shown that yadanziolide A exhibits significant cytotoxic activities against various human cancer cell lines, highlighting its potential as an anti-cancer agent (Huang Jin-feng, 2013).

  • Antitobacco Mosaic Virus Activity : Yadanziolide A has been found to possess strong antiviral activities against the tobacco mosaic virus (TMV), suggesting its utility in the field of antiviral research (Xiao-Hui Yan et al., 2010).

  • Potential in Treating Glioblastoma : Studies indicate that yadanziolide A could be involved in the treatment of glioblastoma, a type of brain cancer, suggesting a new avenue for therapeutic application (Wenyu Zhao & Fuchun Si, 2021).

  • Antibabesial Activity : Yadanziolide A has demonstrated antibabesial activity, which is significant in the context of treating Babesia infections, a type of parasitic disease (Subeki et al., 2007).

Safety And Hazards

The safety data sheet for Yadanziolide A suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .

properties

IUPAC Name

(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKKRGMRXXMDDP-JVDXBALSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

yadanziolide A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
yadanziolide A
Reactant of Route 2
yadanziolide A
Reactant of Route 3
yadanziolide A
Reactant of Route 4
yadanziolide A
Reactant of Route 5
yadanziolide A
Reactant of Route 6
yadanziolide A

Citations

For This Compound
51
Citations
S Yoshimura, T Sakaki, M Ishibashi… - Chemical and …, 1984 - jstage.jst.go.jp
… spectral data resemble those of yadanziolide A (1) except … yadanziolide A (1). These observations suggest that the structure of yadanziolide B (2) is 6—hydroxysubstituted yadanziolide A…
Number of citations: 27 www.jstage.jst.go.jp
XH Yan, J Chen, YT Di, X Fang, JH Dong… - Journal of agricultural …, 2010 - ACS Publications
… Among them, eight compounds, brusatol (3), bruceine B (4), bruceoside B (5), yadanzioside I (6), yadanzioside L (7), bruceine D (8), yadanziolide A (9), and aglycone of yadanziolide D (…
Number of citations: 137 pubs.acs.org
Subeki, H Matsuura, K Takahashi… - The Journal of …, 2007 - ACS Publications
… In addition, the known quassinoids bruceines A–D, bruceantinol, and yadanziolide A were isolated. Antibabesial activities were also examined in vitro, and bruceine A and bruceantinol …
Number of citations: 78 pubs.acs.org
A Arwansyah, AR Arif, I Ramli, H Hasrianti… - …, 2022 - Wiley Online Library
… e., Javanicin and Yadanziolide A, could be potential inhibitors for PPARG due to the higher binding energy score than the control (Hydrochlorothiazide). To confirm the stability of the …
JQ Liu, CF Wang, XY Li, JC Chen, Y Li… - Archives of pharmacal …, 2011 - Springer
… (20R)-O-(3)-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranosyl-pregn-5-en-3β,20-diol (1), and seven known compounds, brusatol (2), bruceine B (3), bruceine D (4), yadanziolide A (5), …
Number of citations: 18 link.springer.com
Y Ouyang, K Mitsunaga, K Koike, T Ohmoto - Phytochemistry, 1995 - Elsevier
… -carboline, 1-ethyl-fl-carboline, 1-(2'-hydroxyethyl)-fl-carboline and fl-carboline-l-propionic acid, and six known quassinoids, brucein B, brucein D, brusatol, bruceoside B, yadanziolide A …
Number of citations: 29 www.sciencedirect.com
MJ O'Neill, DH Bray, P Boardman… - Journal of Natural …, 1987 - ACS Publications
… Bruceine D [8] is about twice as active as yadanziolide A [9] in the in vitro test, and the two compounds differ only in the presence of a methyl [8] or an hydroxymethyl [9] function at C-13. …
Number of citations: 133 pubs.acs.org
MJ O'Neil, DH Bray, P Boardman… - Journal of Pharmacy …, 1986 - academic.oup.com
… now been purified by TLC and reverse phase HP C and has yielded a series of quassinoids, 4 of which have been characterised by H NMR and MS as bruceine D (l), yadanziolide A (2) …
Number of citations: 2 academic.oup.com
Q WANG - Chinese Traditional and Herbal Drugs, 2015 - pesquisa.bvsalud.org
… Five quassinoids were isolated from 90% ethanol extract in Bruceae Fructus and identified as yadanziolide W (1), yadanziolide A (2), bruceine D (3), bruceine E (4), javanicolide A (5), …
Number of citations: 3 pesquisa.bvsalud.org
S Bawm, H Matsuura, A Elkhateeb, K Nabeta… - Veterinary …, 2008 - Elsevier
… , bruceine B, bruceine C, bruceine D, yadanziolide A, bruceantinol B, and bruceine J were … Yadanziolide A was three times less active than bruceine D (Fig. 1). Bruceantinol B was …
Number of citations: 66 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.